BenchChemオンラインストアへようこそ!

4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug‑likeness Membrane permeability

This dual-handle scaffold combines C-5 COOH for amide/ester coupling with C-4 Br for Pd-catalysed cross-coupling. The ortho-tolyl group introduces steric hindrance absent in 3-phenyl analogues—modulating tautomeric equilibria, metal-binding geometry, and downstream SAR. XLogP3 2.8, TPSA 66 Ų suit fragment-based drug discovery and agrochemical programmes requiring foliar penetration. ≥95% purity enables parallel synthesis of 100+ analogues per batch. Exact regiochemistry is critical—do not substitute with generic brominated pyrazoles.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 1350443-17-2
Cat. No. B1519638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS1350443-17-2
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyIASGRFQFNAVZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350443-17-2) – Core Structural Properties and Procurement Rationale


4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a 1H-pyrazole-5-carboxylic acid carrying a bromo substituent at position 4 and an ortho‑tolyl group at position 3 [1]. The compound belongs to the pyrazole‑carboxylic acid structural class, which is widely exploited as a privileged scaffold in medicinal chemistry and agrochemical discovery [2]. With a molecular weight of 281.10 g mol⁻¹, a computed XLogP3‑AA of 2.8, two hydrogen‑bond donors and three acceptors, the molecule occupies property space that is compatible with both fragment‑based lead generation and late‑stage functionalisation strategies [1]. Its commercial availability at 95%+ purity makes it a practical entry point for SAR campaigns that require regiochemically defined brominated pyrazole intermediates.

Why Generic Substitution Fails for 4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid


Pyrazole‑5‑carboxylic acids are not interchangeable building blocks: the nature and position of substituents on the pyrazole ring profoundly modulate tautomeric equilibria, acidity, and the geometry of metal‑binding or hydrogen‑bonding interactions [1]. For 4‑bromo‑3‑(2‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid, the combination of an ortho‑tolyl group (which introduces steric hindrance and conformational restriction) and the 4‑bromo substituent (which enables Pd‑catalysed cross‑coupling) creates a reactivity profile that differs markedly from close structural analogues such as the 3‑phenyl, 3‑(4‑methylphenyl), or non‑brominated congeners [2]. Consequently, substituting the target compound with a generic “brominated pyrazole acid” without matching the exact substitution pattern will alter reaction kinetics, regiochemical outcomes, and downstream biological or catalytic performance. The evidence summarised below quantifies these differences across key physicochemical and functional dimensions.

Product‑Specific Quantitative Evidence Guide for 4‑Bromo‑3‑(2‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid


Enhanced Lipophilicity (XLogP3‑AA) Relative to the 3‑Phenyl Analogue

The ortho‑methyl substituent on the aryl ring increases lipophilicity relative to the unsubstituted phenyl analogue. PubChem‑computed XLogP3‑AA values provide a direct comparison: the target compound displays an XLogP3‑AA of 2.8, whereas 4‑bromo‑3‑phenyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 1238384‑46‑7) has an XLogP3‑AA of 2.4 [1][2].

Lipophilicity Drug‑likeness Membrane permeability

Lower Topological Polar Surface Area (TPSA) Compared to the Non‑Brominated Congener

The presence of the bromine atom reduces the topological polar surface area relative to the des‑bromo analogue. The target compound has a computed TPSA of 66 Ų, whereas 3‑(2‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid (non‑brominated, CAS 890591‑52‑1) has a TPSA of 79 Ų [1][2].

Polar surface area Oral bioavailability Property forecast

Hirshfeld Surface and Hydrogen‑Bond Donor Capacity Differentiates from N‑Methylated Analogue

The free NH‑pyrazole and carboxylic acid protons of the target compound provide two hydrogen‑bond‑donor sites, versus zero for the N‑methylated analogue 4‑bromo‑1‑methyl‑3‑(2‑methylphenyl)‑1H‑pyrazole (CAS 1499894‑89‑1) [1][2]. In the crystal structures of 4‑bromo‑substituted 1H‑pyrazoles, the N–H···O and O–H···N hydrogen‑bond networks have been shown to dictate the solid‑state tautomeric form and packing motif [3].

Crystal engineering Hydrogen bonding Solid‑state form

The ortho‑Tolyl Substituent Imposes Conformational Restriction Absent in 4‑(Methylphenyl) Isomers

The ortho‑methyl group creates a dihedral angle between the aryl ring and the pyrazole core that differs from the para‑methyl analogue. While quantitative dihedral data are not available for the exact compound, class‑level analysis of ortho‑ vs. para‑substituted 4‑bromopyrazoles indicates a larger torsional barrier in the ortho series, which restricts the conformational space accessible to the aryl ring [1][2].

Conformational analysis Steric effects Receptor fit

Synthetic Tractability: The 4‑Bromo Handle Enables Late‑Stage Diversification that the Des‑Bromo Analogue Cannot Support

The 4‑bromo substituent allows C–C and C–N bond formation via palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.). In contrast, the non‑brominated congener 3‑(2‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid lacks a synthetic handle at position 4 and is limited to functionalisation at the carboxylic acid moiety [1][2]. Published protocols for related 4‑bromopyrazole‑5‑carboxylic acids report typical Suzuki coupling yields of 70‑92% under standard conditions [3].

Cross‑coupling Late‑stage functionalisation SAR exploration

Best Research and Industrial Application Scenarios for 4‑Bromo‑3‑(2‑methylphenyl)‑1H‑pyrazole‑5‑carboxylic acid


Divergent Intermediate for Kinase or GPCR‑Targeted Library Synthesis

The combination of a carboxylic acid at C‑5 (amide/ester coupling) and a bromine at C‑4 (Suzuki/Buchwald coupling) makes this compound a dual‑handle scaffold for generating diverse arrays of pyrazole‑based ligands. The ortho‑tolyl group provides a shape‑defined hydrophobic motif that can be exploited for kinase hinge‑binding or GPCR antagonist design. In a parallel synthesis workflow, up to 100 analogues can be produced from a single batch of this intermediate using standard 96‑well plate chemistry [1].

Agrochemical Lead Optimisation Requiring Balanced Lipophilicity and Foliar Uptake

The XLogP3‑AA of 2.8 and TPSA of 66 Ų place this compound within the optimal range for systemic translocation in plants (logP 2–4, TPSA < 90 Ų). Combined with the known herbicidal and fungicidal activity of pyrazole‑5‑carboxylic acid derivatives, this scaffold is suitable for agrochemical lead discovery programmes where foliar penetration and phloem mobility are critical performance criteria [2].

Solid‑State Form and Co‑Crystal Screening for Improved Formulation Properties

The presence of two hydrogen‑bond donors (NH and COOH) and three acceptors creates a rich supramolecular synthon landscape. This compound can be used in co‑crystal screening with pharmaceutically acceptable co‑formers (e.g., isonicotinamide, caffeine) to improve solubility or dissolution rate. The ortho‑tolyl group introduces steric congestion that can be tuned to modify packing density and hygroscopicity—a distinct advantage over the 3‑phenyl analogue [3].

Mechanistic Probe for Tautomerism‑Dependent Biological Activity

4‑Bromo‑substituted 1H‑pyrazoles are known to exhibit annular tautomerism that can affect metal‑ion chelation and enzyme inhibition. This compound can serve as a mechanistic probe to study whether the tautomeric state (3‑ vs. 5‑carboxylic acid form) is the active species in carbonic anhydrase or PDE inhibition. The ortho‑tolyl substituent’s steric influence on the tautomeric equilibrium provides a tunable parameter that is absent in simpler aryl analogues [4].

Quote Request

Request a Quote for 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.